molecular formula C14H20F3N3O3 B11465521 N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide

Cat. No.: B11465521
M. Wt: 335.32 g/mol
InChI Key: QIEFXEADOUOQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide is a synthetic organic compound characterized by its unique imidazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide typically involves the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting cyclopentanone with urea under acidic conditions to form 1-cyclopentyl-2,5-dioxoimidazolidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

    Amidation: The final step involves the reaction of the intermediate with pentanoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide with a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-cyclopentyl-2,5-dioxoimidazolidin-4-yl]pentanamide: Lacks the trifluoromethyl group.

    N-[1-cyclopentyl-2,5-dioxo-4-methylimidazolidin-4-yl]pentanamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C14H20F3N3O3

Molecular Weight

335.32 g/mol

IUPAC Name

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide

InChI

InChI=1S/C14H20F3N3O3/c1-2-3-8-10(21)18-13(14(15,16)17)11(22)20(12(23)19-13)9-6-4-5-7-9/h9H,2-8H2,1H3,(H,18,21)(H,19,23)

InChI Key

QIEFXEADOUOQSC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1(C(=O)N(C(=O)N1)C2CCCC2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.